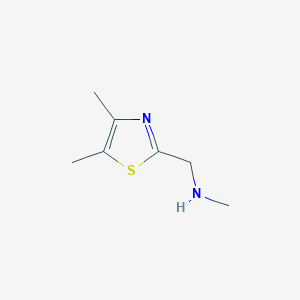
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is a chemical compound known for its role in various biochemical assays, particularly in the MTT assay. This compound is a derivative of thiazole and is used to assess cell metabolic activity, viability, and cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine typically involves the reaction of 4,5-dimethylthiazole with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up, often involving automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays to assess the metabolic activity of cells.
Medicine: Utilized in cytotoxicity assays to evaluate the effects of potential medicinal agents.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular oxidoreductase enzymes. These enzymes reduce the compound to form a colored formazan product, which can be quantified using spectrophotometry. This reduction process reflects the metabolic activity of the cells, making it a valuable tool in cell viability assays .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another thiazole derivative used in similar assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A tetrazolium salt with higher sensitivity and a wider dynamic range.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan product, simplifying the assay process.
Uniqueness
1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is unique due to its specific interaction with cellular oxidoreductase enzymes and its ability to produce a colored formazan product, which is easily quantifiable. This makes it a valuable tool in various biochemical assays .
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2S/c1-5-6(2)10-7(9-5)4-8-3/h8H,4H2,1-3H3 |
InChI Key |
YYHMLFMKQWRARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



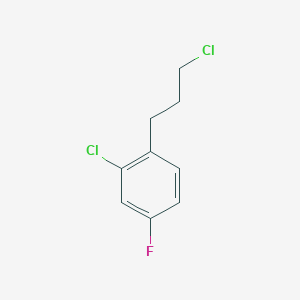
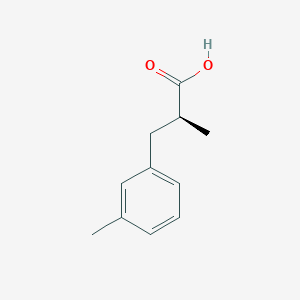
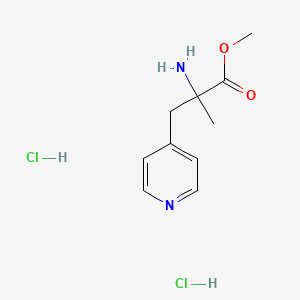
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)

![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)

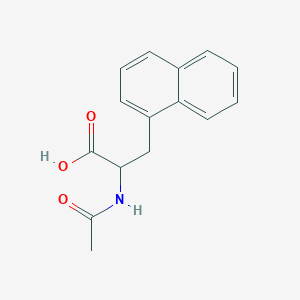
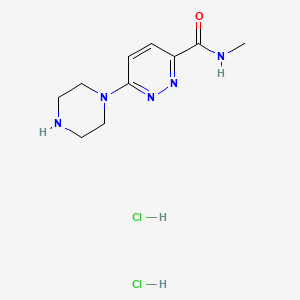
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)

